2-(1-Adamantyl)-1-phenylethanone
Overview
Description
2-(1-Adamantyl)-1-phenylethanone is an organic compound that features an adamantane moiety attached to a phenyl group via an ethanone linkage. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantane structure into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields of research and industry.
Scientific Research Applications
2-(1-Adamantyl)-1-phenylethanone has several applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that adamantane derivatives have been found to possess physiological activity, with a particular emphasis on their antiviral activity . The mechanism of action for these compounds is considered to involve replication inhibitors of influenza A virus strains .
Mode of Action
Adamantane derivatives, such as amantadine, have been found to act as nicotinic antagonists, dopamine agonists, and noncompetitive nmda antagonists . The antiviral mechanism of action involves antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .
Biochemical Pathways
For instance, amantadine, an adamantane derivative, has been found to bind to and act as an agonist of the σ1 receptor, which is involved in its dopaminergic effects .
Pharmacokinetics
The adamantyl scaffold is known to enhance the pharmacokinetics of modified drug candidates due to its lipophilicity and ability to ensure drug stability .
Result of Action
For instance, amantadine, an adamantane derivative, has been found to have antiviral properties, particularly against the influenza A virus .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 2-(1-Adamantyl)-1-phenylethanone is known for its high reactivity, which can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Adamantyl-substituted compounds have been found to interact with the colchicine binding site of tubulin, which could potentially explain some of its effects .
Metabolic Pathways
Adamantyl-substituted compounds are known to undergo various metabolic processes, including hydroxylation of the adamantyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-1-phenylethanone typically involves the reaction of 1-adamantyl bromide with phenylacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the phenylacetic acid moiety. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as distillation under reduced pressure or advanced chromatographic methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-1-phenylethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated or alkylated adamantyl derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: An adamantane derivative with an amino group, known for its antiviral properties.
1-Adamantylmethanol: An adamantane derivative with a hydroxyl group, used in organic synthesis.
1-Adamantylacetic acid: An adamantane derivative with a carboxylic acid group, explored for its potential therapeutic applications.
Uniqueness
2-(1-Adamantyl)-1-phenylethanone is unique due to the presence of both the adamantane and phenyl groups, which impart distinct physical and chemical properties. The combination of these two moieties can enhance the compound’s stability, rigidity, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBSXKFXIFONEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335750 | |
Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27648-26-6 | |
Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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